

Key identifiers and synonyms for 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B135417

[Get Quote](#)

An In-depth Technical Guide to 4-(bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

4-(bromomethyl)-1-fluoro-2-methoxybenzene is a key aromatic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics.

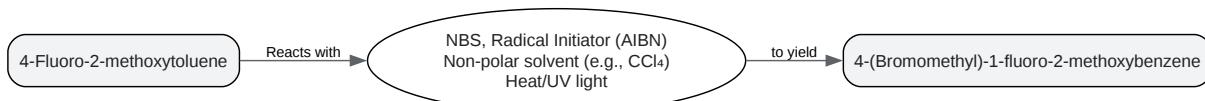
Key Identifiers

A comprehensive list of identifiers for **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is provided below to facilitate its unambiguous identification in chemical databases and literature.

Identifier	Value
CAS Number	141080-73-1 [1] [2] [3]
Molecular Formula	C ₈ H ₈ BrFO [1] [2] [3]
Molecular Weight	219.05 g/mol [1] [2] [3]
IUPAC Name	4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Synonyms	3-Methoxy-4-fluorobenzyl bromide
InChI	InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
InChIKey	XRLJROQMXLOJFO-UHFFFAOYSA-N
SMILES	COc1cc(CBr)ccc1F

Physicochemical Data

Precise experimental physicochemical data for **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is not readily available in published literature. However, based on its structure and data for related compounds, the following properties can be estimated.


Property	Estimated Value
Appearance	Colorless to pale yellow liquid or solid
Boiling Point	Not available
Melting Point	Not available
Density	Not available
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). Insoluble in water.

Synthesis and Experimental Protocols

The most common and established method for the synthesis of **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is the free-radical bromination of the corresponding methyl-substituted precursor, 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Synthetic Workflow

The overall synthetic strategy involves a single-step conversion of the commercially available 4-fluoro-2-methoxytoluene to the desired product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(bromomethyl)-1-fluoro-2-methoxybenzene**.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-methoxytoluene.

Materials:

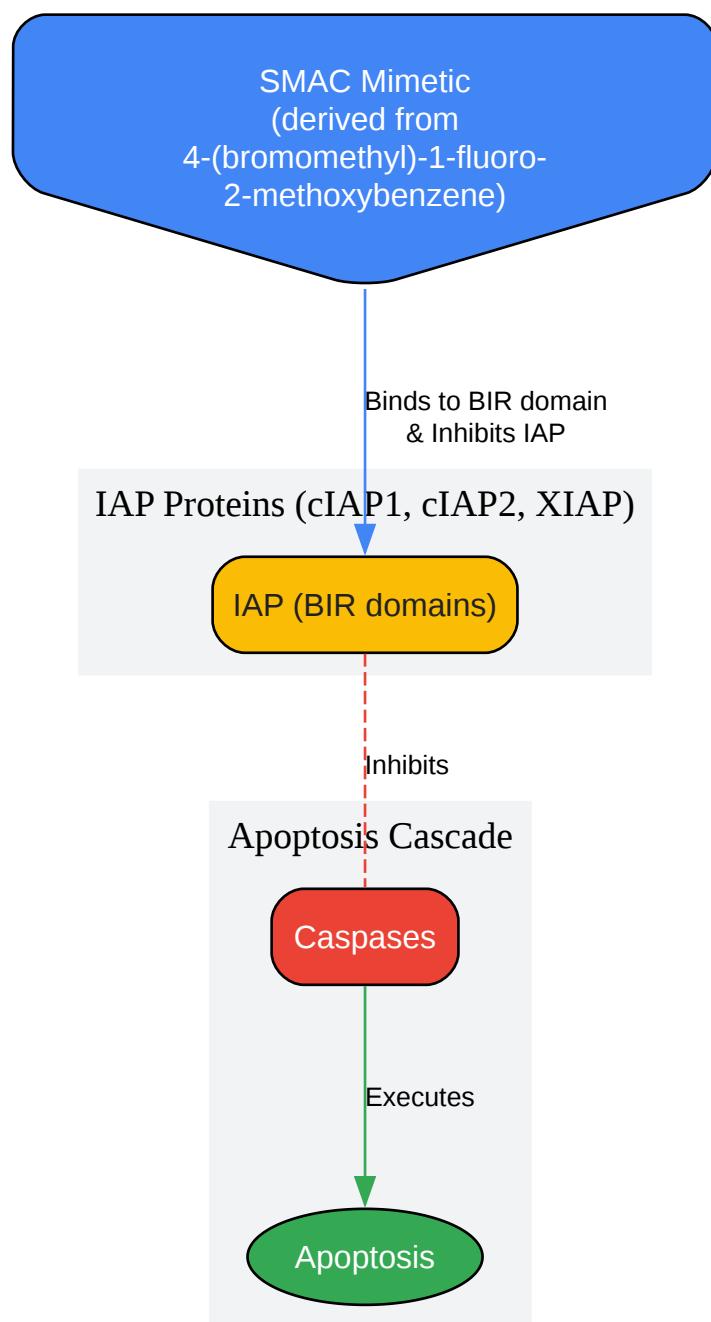
- 4-fluoro-2-methoxytoluene
- N-Bromosuccinimide (NBS), freshly recrystallized
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (use of safer alternatives to CCl₄ is recommended)
- Saturated sodium bicarbonate solution

- Water
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.
- Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN (approximately 0.02 equivalents) to the solution.
- Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes 1-4 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.
 - Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .
- Purification:
 - Filter to remove the drying agent.

- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **4-(bromomethyl)-1-fluoro-2-methoxybenzene**.


Role in Drug Development: A Key Building Block for IAP Inhibitors

4-(bromomethyl)-1-fluoro-2-methoxybenzene serves as a crucial building block for the synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists, also known as SMAC mimetics. These compounds are a promising class of anti-cancer agents that function by promoting programmed cell death (apoptosis) in tumor cells.

IAP Signaling Pathway and Mechanism of Action of SMAC Mimetics

Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, leading to the suppression of apoptosis and promoting tumor survival. These proteins exert their anti-apoptotic effects by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.

The endogenous protein SMAC/Diablo, released from the mitochondria during apoptosis, antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains, thereby liberating caspases to initiate cell death. SMAC mimetics are designed to mimic the action of the N-terminal tetrapeptide of SMAC.

[Click to download full resolution via product page](#)

Caption: IAP signaling pathway and the mechanism of SMAC mimetics.

Synthesis of IAP Inhibitors

The 4-fluoro-2-methoxybenzyl moiety, introduced via **4-(bromomethyl)-1-fluoro-2-methoxybenzene**, is a key structural component in several potent IAP inhibitors. The

bromomethyl group allows for the facile attachment of this fragment to a core scaffold through nucleophilic substitution reactions. The fluorine and methoxy substituents on the aromatic ring can enhance the binding affinity of the inhibitor to the BIR domains of IAPs and improve its pharmacokinetic properties.

Spectral Data

Experimentally obtained spectral data for **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is not widely available in public databases. The following tables provide predicted and representative spectral data based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.1-7.3	m	3H	Aromatic protons
4.45	s	2H	-CH ₂ Br
3.85	s	3H	-OCH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~150-160 (d, $J \approx 245$ Hz)	C-F
~145-155	C-OCH ₃
~110-130	Aromatic C-H and C-Br
~55-60	-OCH ₃
~30-35	-CH ₂ Br

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
~3000-3100	Aromatic C-H stretch
~2850-2960	Aliphatic C-H stretch (-CH ₃ , -CH ₂)
~1500-1600	Aromatic C=C stretch
~1250	C-O-C stretch (aryl ether)
~1000-1100	C-F stretch
~600-700	C-Br stretch

Mass Spectrometry (MS)

m/z	Assignment
218/220	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
139	[M - Br] ⁺
109	[M - Br - OCH ₂] ⁺

Safety and Handling

4-(bromomethyl)-1-fluoro-2-methoxybenzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Do not breathe dust/fume/gas/mist/vapors/spray.
 - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store locked up in a well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Key identifiers and synonyms for 4-(bromomethyl)-1-fluoro-2-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135417#key-identifiers-and-synonyms-for-4-bromomethyl-1-fluoro-2-methoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com